Cas no 4664-08-8 (3,4-Pyridinedicarboxylic anhydride)

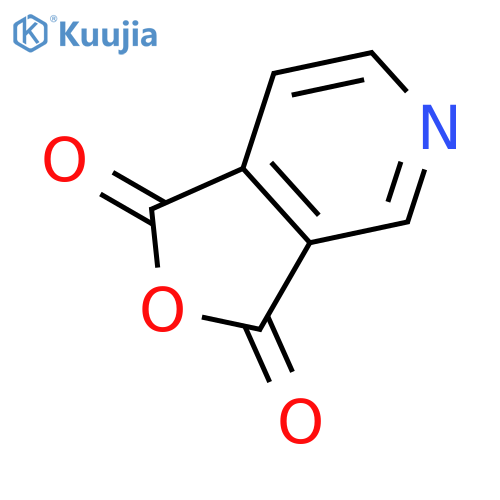

4664-08-8 structure

商品名:3,4-Pyridinedicarboxylic anhydride

3,4-Pyridinedicarboxylic anhydride 化学的及び物理的性質

名前と識別子

-

- Furo[3,4-c]pyridine-1,3-dione

- Pyridine-3,4-dicarboxylic anhydride

- 3,4-Pyridinedicarboxylic acid anhydride

- 3,4-PYRIDINEDICARBOXYLIC ANHYDRIDE

- 3,4-Pyridinecarboxylic anhydride

- Cinchomeronic anhydride

- 1H,3H-furo[3,4-c]pyridine-1,3-dione

- Pyridine-3,4-dicarboxylicanhydride

- NSC127964

- KFKMGUPDWTWQFM-UHFFFAOYSA-N

- furano[3,4-c]pyridine-1,3-dione

- Cinchomeronsaureanhydrid

- PubChem17186

- 1,3-Dihydrofuro[3,4-c]pyridine-1,3-dione

- Pyridine-3,4-dicarboxyic anhydride

- pyridine 3,4-dicarboxylic acid anhydride

- UNII-NUG58X2BRB

- PB17052

- 3,4-Pyridinecarboxylic acid anhydride

- 3,4-pyridine dicarboxylic acid anhydride

- 4664-08-8

- Cinchomeronic acid anhydride

- SY039488

- DTXSID20963628

- AC-907/25014353

- 3,4-Pyridinedicarboxylic anhydride, 97%

- J-511231

- FT-0635388

- NSC-127964

- 3,4-pyridine-dicarboxylic acid anhydride

- NUG58X2BRB

- AKOS005254488

- MFCD00010680

- 3,4-Pyridinedicarboxylicanhydride

- FURO(3,4-C)pyridine-1,3-dione

- 466-48-8

- AC-17858

- PYRIDINE-3,4-DICARBOXYLIC ACID ANHYDRIDE

- EN300-70000

- P10022

- CS-W007774

- AMY23392

- Methyl1,2-dihydro-2-oxopyridine-4-carboxylate

- SCHEMBL310315

- DB-012713

- 3,4 Pyridine dicarboxylic acid anhydride

- STL555765

- 4664-o8-8

- DB-352660

- BBL101968

- 3,4-Pyridinedicarboxylic anhydride

-

- MDL: MFCD00010680

- インチ: 1S/C7H3NO3/c9-6-4-1-2-8-3-5(4)7(10)11-6/h1-3H

- InChIKey: KFKMGUPDWTWQFM-UHFFFAOYSA-N

- ほほえんだ: O1C(C2C([H])=NC([H])=C([H])C=2C1=O)=O

計算された属性

- せいみつぶんしりょう: 149.01100

- どういたいしつりょう: 149.011

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 214

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56.3

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

じっけんとくせい

- 色と性状: はくしょくふんまつ

- 密度みつど: 1.6±0.1 g/cm3

- ゆうかいてん: 75-77 ºC

- ふってん: 334.6°C at 760 mmHg

- フラッシュポイント: 156.2±20.4 °C

- 屈折率: 1.622

- すいようせい: Decomposes in water.

- PSA: 56.26000

- LogP: 0.39220

- かんど: Moisture Sensitive

- じょうきあつ: 0.0±0.7 mmHg at 25°C

- ようかいせい: 自信がない

3,4-Pyridinedicarboxylic anhydride セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305 + P351 + P338

- WGKドイツ:3

- 危険カテゴリコード: R36/37/38

- セキュリティの説明: S26-S37/39

-

危険物標識:

- リスク用語:R36/37/38

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Inert atmosphere,2-8°C

3,4-Pyridinedicarboxylic anhydride 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3,4-Pyridinedicarboxylic anhydride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 045245-1g |

3,4-Pyridinecarboxylic acid anhydride |

4664-08-8 | 97% | 1g |

£10.00 | 2022-03-01 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD4107-25g |

Furo[3,4-c]pyridine-1,3-dione |

4664-08-8 | 97% | 25g |

¥645.0 | 2024-04-18 | |

| TRC | P991905-1g |

3,4-Pyridinedicarboxylic Anhydride |

4664-08-8 | 1g |

$69.00 | 2023-05-17 | ||

| TRC | P991905-10g |

3,4-Pyridinedicarboxylic Anhydride |

4664-08-8 | 10g |

$207.00 | 2023-05-17 | ||

| TRC | P991905-50g |

3,4-Pyridinedicarboxylic Anhydride |

4664-08-8 | 50g |

$816.00 | 2023-05-17 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010096-25G |

1H,3H-furo[3,4-c]pyridine-1,3-dione |

4664-08-8 | 97% | 25g |

¥ 712.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010096-10G |

1H,3H-furo[3,4-c]pyridine-1,3-dione |

4664-08-8 | 97% | 10g |

¥ 330.00 | 2023-04-13 | |

| Enamine | EN300-70000-2.5g |

1H,3H-furo[3,4-c]pyridine-1,3-dione |

4664-08-8 | 95% | 2.5g |

$20.0 | 2023-02-12 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD4107-5g |

Furo[3,4-c]pyridine-1,3-dione |

4664-08-8 | 97% | 5g |

¥173.0 | 2024-04-18 | |

| TRC | P991905-25g |

3,4-Pyridinedicarboxylic Anhydride |

4664-08-8 | 25g |

$454.00 | 2023-05-17 |

3,4-Pyridinedicarboxylic anhydride 関連文献

-

J. E. Saxton Nat. Prod. Rep. 1984 1 21

-

4. Synthesis of 11-amino-substituted-9-methoxy-5-methyl-6H-pyrido[4,3-b]-carbazolesIsbelle Praly-Deprez,Christian Rivalle,Christiane Huel,Jean Belehradek,Claude Paoletti,Emile Bisagni J. Chem. Soc. Perkin Trans. 1 1991 3165

4664-08-8 (3,4-Pyridinedicarboxylic anhydride) 関連製品

- 16837-38-0(Nicotinic anhydride)

- 24202-79-7(3-(methoxycarbonyl)pyridine-4-carboxylic acid)

- 1796-83-4(3,4-dimethyl pyridine-3,4-dicarboxylate hydrochloride)

- 1211579-85-9(Methyl 4-formylpyridine-3-carboxylate)

- 55314-29-9(ethyl 4-methylpyridine-3-carboxylate)

- 33402-75-4(Methyl 4-methylnicotinate)

- 1678-52-0(3,4-diethyl pyridine-3,4-dicarboxylate)

- 58997-11-8(Ethyl 3-methylisonicotinate)

- 2199-49-7(Ethyl 4-methyl-1h-pyrrole-3-carboxylate)

- 41969-71-5(Diethyl 1H-Pyrrole-3,4-dicarboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4664-08-8)3,4-Pyridinedicarboxylic anhydride

清らかである:99%

はかる:100g

価格 ($):314.0